(2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid is a complex organic compound featuring an indole moiety linked to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole, acetic anhydride, and 3-methylbutanoic acid.
Acetylation: Indole undergoes acetylation with acetic anhydride in the presence of a catalyst like pyridine to form 1-acetylindole.
Amidation: The 1-acetylindole is then reacted with 3-methylbutanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-scale reactors: to handle the acetylation and amidation reactions.
Continuous flow processes: to enhance efficiency and yield.
Purification techniques: such as crystallization or chromatography to obtain high-purity product.
Types of Reactions:
Oxidation: The indole ring can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group in the acetyl moiety can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The indole ring is susceptible to electrophilic substitution reactions, often using halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of secondary alcohols from the acetyl group.
Substitution: Halogenated indole derivatives.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Protein Binding: Studied for its binding affinity to various proteins.
Medicine:
Drug Development: Explored as a potential lead compound for developing new pharmaceuticals.
Therapeutic Agents: Evaluated for its anti-inflammatory and anticancer properties.
Industry:
Material Science: Used in the development of new materials with specific properties.
Agriculture: Investigated for its potential use in agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Comparison with Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Indole-3-butyric acid: Another plant hormone with a butanoic acid moiety.
Uniqueness:
Structural Features: The combination of an indole ring with an acetylated amino group and a butanoic acid backbone makes it unique.
Biological Activity: Exhibits distinct biological activities compared to other indole derivatives, making it a valuable compound for research and development.
This comprehensive overview highlights the significance of (2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid in various scientific and industrial fields
Properties
IUPAC Name |
(2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-9(2)14(15(19)20)17-13(18)7-10-8-16-12-6-4-3-5-11(10)12/h3-6,8-9,14,16H,7H2,1-2H3,(H,17,18)(H,19,20)/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEGJHGXTSUPPG-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.